molecular formula C12H10ClNO2 B11783604 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11783604
M. Wt: 235.66 g/mol
InChI Key: JXHGILSAFBKVSH-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole derivative characterized by a chlorobenzyl substituent at the 5-position of the pyrrole ring and a carboxylic acid group at the 2-position. Its molecular formula is C₁₂H₁₀ClNO₂ (molecular weight: 251.67 g/mol). The compound’s structure combines aromatic and heterocyclic features, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c13-9-3-1-8(2-4-9)7-10-5-6-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16)

InChI Key

JXHGILSAFBKVSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzyl alcohol.

    Reduction: 4-Chlorobenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry, particularly for its potential as an anti-tuberculosis agent. Research has shown that derivatives of pyrrole-2-carboxylic acids exhibit potent activity against Mycobacterium tuberculosis. A study highlighted the design and synthesis of pyrrole-2-carboxamide derivatives, which were guided by the crystal structure of the MmpL3 protein, a target for tuberculosis treatment. The structure-activity relationship (SAR) studies indicated that modifications to the pyrrole ring can enhance anti-tuberculosis activity while maintaining low cytotoxicity levels .

Table 1: Anti-Tuberculosis Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound 32<0.016>64
Compound 5<0.016>64
Compound 14MIC slightly reduced compared to Compound 5Not specified

Antimicrobial Activity

In addition to its potential in treating tuberculosis, 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications can lead to enhanced lipophilicity and improved on-target activity against DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)Comments
Staphylococcus aureus1High potency
Escherichia coli32Moderate potency

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For example, halogen-doped pyrroles derived from 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid have been explored for their broad-spectrum antibacterial properties. The synthesis often involves chlorination and subsequent reactions to form more complex structures that retain or enhance biological activity .

Table 3: Synthesis Pathways of Pyrrole Derivatives

Reaction TypeStarting MaterialProduct
ChlorinationEthyl 5-methyl-1H-pyrrole-2-carboxylate4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid
AcylationPyrrole-2-carbaldehydeTrichloroacetylpyrrole

Structure-Activity Relationship Studies

SAR studies are crucial for understanding how modifications to the pyrrole ring influence the biological activity of these compounds. For instance, substituents such as chloro or methyl groups at specific positions on the pyrrole ring can significantly alter both the potency and selectivity of these compounds against target pathogens .

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-(4-Chlorophenethyl)-1H-pyrrole-2-carboxylic Acid

  • Structure : Features a phenethyl group (-CH₂CH₂C₆H₄Cl) instead of a benzyl group (-CH₂C₆H₄Cl) at the 4-position.
  • Higher molecular weight (C₁₃H₁₂ClNO₂, 265.70 g/mol) compared to the benzyl analog. Reduced steric hindrance due to the longer chain may improve solubility in non-polar solvents .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

  • Structure : Replaces the pyrrole ring with a pyrazole core, introducing two additional chlorine atoms and a methyl group.
  • Key Differences: The pyrazole ring enhances aromaticity and hydrogen-bonding capacity, as evidenced by intramolecular O-H⋯O interactions stabilizing its crystal lattice. Exhibits π-π stacking interactions (centroid-centroid distances: 3.835–3.859 Å) between pyrazole and chlorophenyl rings, which are absent in the pyrrole analog .

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic Acid

  • Structure : Integrates a thiazole ring with a pyrrole substituent and a 4-chlorophenyl group.
  • Key Differences: The thiazole ring introduces sulfur, which modifies electronic properties (e.g., increased dipole moment) and may enhance metal coordination. The compound’s molar mass (C₁₄H₉ClN₂O₂S, 304.75 g/mol) is significantly higher due to the thiazole and additional nitrogen atoms. Potential for broader pharmacological activity due to dual heterocyclic systems .

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic Acid

  • Chlorination : Use of N-chlorosuccinimide (NCS) to introduce chlorine at specific positions on pyrrole precursors.
  • Functionalization : Carboxylic acid groups are often introduced via hydrolysis of esters or nitriles under acidic or basic conditions .

Comparison with 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid

  • Synthesis Challenges : The methyl-substituted analog requires laborious chromatographic separation due to poor resolution of intermediates.
  • Improved Route : Acylation with trichloroacetylpyrrole avoids separation issues, demonstrating the advantage of selecting alternative acylating agents for similar compounds .

Pharmaceutical Derivatives

  • Crystalline Forms: Derivatives like 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid amides are synthesized to improve solubility and stability. These forms exhibit enhanced pharmacokinetic properties compared to non-crystalline analogs .

Biological Activity

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. The synthesis typically involves alkylation of 1H-pyrrole-2-carboxylic acid derivatives, followed by chlorination and purification processes.

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxylic acids exhibit notable antimicrobial properties. For instance, compounds structurally similar to 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid have been tested against various bacterial strains:

  • Gram-positive bacteria : Compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) often recorded in the low microgram per milliliter range .
  • Mechanism of Action : The antibacterial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial replication. For example, one study reported that related compounds inhibited DNA gyrase with IC50 values below 10 nM .

Anticancer Activity

The anticancer potential of 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid has been explored in various cancer cell lines:

  • Cell Lines Tested : Notably, A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines have been used to evaluate the cytotoxic effects.
  • Findings : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity, reducing cell viability substantially at concentrations as low as 100 µM. For instance, modifications to the phenyl ring enhanced anticancer activity, with some compounds achieving over 60% reduction in viability compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is influenced by structural modifications:

Modification Effect on Activity
Substitution on Pyrrole Ring Electron-withdrawing groups enhance potency
Chlorine Substitution 4-chloro substitution increases antimicrobial activity
Alkyl Chain Length Optimal chain lengths improve solubility and activity

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrrole derivatives against drug-resistant strains. The results indicated that compounds with halogen substitutions showed enhanced activity against resistant S. aureus strains, suggesting that 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid could be a candidate for further development in treating resistant infections .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on lung cancer models, derivatives of the compound were tested for their ability to induce apoptosis in A549 cells. Results showed that specific structural modifications led to increased apoptosis rates, highlighting the potential for these compounds in cancer therapy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves cyclocondensation of appropriate precursors, such as substituted hydrazines and β-keto esters, followed by functional group modifications. For example:

  • Vilsmeier-Haack reaction : Used to introduce formyl groups into heterocycles, as demonstrated in pyrazole-carbaldehyde synthesis (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack cyclization) .
  • Hydrolysis : Acidic or basic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield carboxylic acid derivatives. A representative procedure involves refluxing with HCl (36.5%) at 93–96°C for 17 hours .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. For chlorobenzyl-substituted heterocycles, monoclinic crystal systems (e.g., P2/c space group) with β angles ~102° are common, as seen in related pyrazole-carboxylic acids .
  • NMR and IR spectroscopy : 1^1H/13^13C NMR identifies substituent positions (e.g., chlorobenzyl protons at δ ~7.2–7.4 ppm), while IR confirms carboxylic acid C=O stretches (~1700 cm1^{-1}) .

Advanced: How can reaction conditions be optimized for higher yields in multi-step syntheses?

Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Solvent and temperature : Polar aprotic solvents (DMF, toluene) at 40–100°C enhance cyclization, while prolonged heating (e.g., 17 hours at 93°C) ensures complete hydrolysis of esters .
  • Purification : Sequential solvent extraction (e.g., isopropanol/dichloromethane) and recrystallization (ethanol/ethyl acetate) improve purity .

Advanced: How do computational methods like DFT complement experimental data for electronic property analysis?

  • Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, DFT studies on pyrazole-carboxylic acids show strong agreement with X-ray bond lengths (mean Δ(C–C) = 0.009 Å) .
  • Validation : Experimental UV-Vis and IR spectra are compared with theoretical calculations to refine computational models .

Advanced: How can researchers address contradictions in spectroscopic data during analysis?

  • Multi-technique validation : Combine X-ray crystallography (definitive bond angles), NMR (substituent connectivity), and IR (functional group confirmation) to resolve ambiguities .
  • Dynamic NMR : Detects tautomerism or conformational changes in solution, which may explain discrepancies between solid-state (X-ray) and solution (NMR) data .

Basic: What are the challenges in achieving regioselective substitution on the pyrrole ring?

  • Steric and electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) direct substitutions to less hindered positions.
  • Protecting groups : Use of tert-butyl esters or benzyl groups temporarily block reactive sites during synthesis .

Advanced: What strategies evaluate biological activity and structure-activity relationships (SAR)?

  • In vitro assays : Test antimicrobial/antifungal activity via microdilution methods (MIC values). For example, oxazolo-pyridine derivatives show promise in targeting enzymes like dihydrofolate reductase .
  • SAR studies : Modify substituents (e.g., chlorophenyl vs. fluorophenyl) and compare activity trends. Computational docking (e.g., AutoDock) predicts binding affinities to biological targets .

Basic: What are the common degradation pathways under acidic/basic conditions?

  • Acidic hydrolysis : Cleavage of ester groups to carboxylic acids, as seen in HCl-mediated hydrolysis of methyl esters .
  • Base-induced decarboxylation : Prolonged exposure to strong bases (e.g., NaOH) may degrade the carboxylic acid moiety, necessitating pH-controlled conditions (optimal pH ~6.5) .

Advanced: How are crystallographic packing motifs influenced by substituents?

  • Chlorobenzyl groups : Induce π-π stacking (inter-planar distances ~3.5 Å) and halogen bonding (Cl···N/O contacts ~3.3 Å), stabilizing the crystal lattice .
  • Hydrogen-bonding networks : Carboxylic acid dimers (O–H···O) form 2D sheets, as observed in monoclinic systems .

Basic: What safety precautions are essential during handling?

  • Toxicology : Chlorinated heterocycles may exhibit hepatotoxicity; use fume hoods and PPE.
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines .

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